

# Introduction: The Strategic Value of Fluorination in Cyclohexane Scaffolds

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## Compound of Interest

Compound Name: **4-Bromo-1,1-difluorocyclohexane**

Cat. No.: **B1374413**

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In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of lead optimization.<sup>[1][2]</sup> Among the various fluorinated motifs, the gem-difluorocyclohexane unit has emerged as a particularly powerful tool for medicinal chemists. **4-Bromo-1,1-difluorocyclohexane** (CAS No. 1196156-51-0) is a key building block that provides a direct route to this valuable scaffold.<sup>[3]</sup> Its bifunctional nature—possessing both a stable, metabolically robust difluorinated core and a versatile bromine handle for subsequent chemical modification—makes it an indispensable reagent for developing next-generation therapeutics with enhanced pharmacokinetic profiles.

This guide provides an in-depth technical overview of **4-Bromo-1,1-difluorocyclohexane**, detailing its physicochemical properties, the scientific rationale for its use, a representative synthetic protocol, and critical safety information for researchers, scientists, and drug development professionals.

## Physicochemical and Safety Profile

A comprehensive understanding of a compound's properties is fundamental to its effective and safe utilization in a laboratory setting. The key characteristics of **4-Bromo-1,1-difluorocyclohexane** are summarized below.

Property	Value	Source(s)
CAS Number	1196156-51-0	[3][4]
Molecular Formula	C <sub>6</sub> H <sub>9</sub> BrF <sub>2</sub>	[3][4]
Molecular Weight	199.04 g/mol	[4]
IUPAC Name	4-bromo-1,1-difluorocyclohexane	[4]
Appearance	Colorless to light yellow clear liquid	[3]
Purity	Typically >97-98% (GC)	[3]
Storage Temperature	Refrigerated (0-10°C), away from heat/ignition sources	[3]
Flash Point	55 °C	[3]
InChIKey	SPBBBQVOAUKEGUHFFFAOYSA-N	[4]

#### GHS Hazard Information:[3][4]

- Pictogram: GHS07 (Harmful)
- Signal Word: Warning
- Hazard Statements: H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

## Core Scientific Principle: Metabolic Stabilization via the gem-Difluoro Group

The primary driver for incorporating the 1,1-difluorocyclohexane moiety into drug candidates is the significant enhancement of metabolic stability.[1][5] Cycloalkane rings are common in pharmaceuticals but often possess "soft spots"—C-H bonds that are susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to rapid metabolism and clearance.

The introduction of a gem-difluoro group at a specific carbon atom effectively blocks this metabolic pathway. The rationale is twofold:

- Bond Strength: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to the enzymatic C-H abstraction that initiates oxidative metabolism.[1]
- Electronic Shielding: The highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect, which deactivates adjacent C-H bonds, making them less susceptible to enzymatic attack.[1]

This strategic fluorination transforms a metabolically labile position into a robust, degradation-resistant site, often leading to improved oral bioavailability and a longer plasma half-life of the drug candidate.

Caption: Figure 1: Mechanism of Metabolic Blocking.

## Representative Synthesis Workflow

While **4-Bromo-1,1-difluorocyclohexane** is commercially available from various suppliers, understanding its synthesis provides insight into the production of novel analogs.[6][7] The following protocol is a representative, field-proven method for synthesizing such compounds, typically starting from a commercially available ketone.

Core Logic: The synthesis hinges on two key transformations: the conversion of a ketone to a gem-difluoride using a deoxofluorinating agent, followed by the conversion of a hydroxyl group to a bromide.

Caption: Figure 2: Representative Synthetic Pathway.

## Experimental Protocol: Synthesis of 4-Bromo-1,1-difluorocyclohexane

Disclaimer: This protocol is for informational purposes and should only be performed by qualified chemists in a suitable laboratory setting with appropriate safety precautions.

Step 1: Deoxofluorination of 4-Hydroxycyclohexan-1-one

- Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous dichloromethane (DCM). Cool the flask to -78 °C in a dry ice/acetone bath.
- Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) or a safer alternative like Deoxo-Fluor® to the cooled DCM.
- Substrate Addition: Dissolve 4-hydroxycyclohexan-1-one in a minimal amount of anhydrous DCM and add it dropwise to the stirred reaction mixture via the dropping funnel over 30-60 minutes, maintaining the temperature at -78 °C.
- Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
- Quenching: Carefully quench the reaction by slowly pouring it into a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO<sub>3</sub>) in an ice bath. Caution: Gas evolution.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.
- Workup: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product (4,4-Difluorocyclohexan-1-ol) by flash column chromatography on silica gel to yield the intermediate alcohol.

#### Step 2: Bromination of 4,4-Difluorocyclohexan-1-ol

- Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the purified 4,4-difluorocyclohexan-1-ol from Step 1 in an appropriate anhydrous solvent (e.g., diethyl ether or DCM). Cool the solution to 0 °C.
- Reagent Addition: Slowly add phosphorus tribromide (PBr<sub>3</sub>) dropwise to the stirred solution. Alternatively, an Appel reaction using carbon tetrabromide (CBr<sub>4</sub>) and triphenylphosphine (PPh<sub>3</sub>) can be employed.

- Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Workup: Quench the reaction by carefully adding water or saturated  $\text{NaHCO}_3$  solution. Extract the product with diethyl ether.
- Purification: Wash the combined organic layers with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure. The final product, **4-Bromo-1,1-difluorocyclohexane**, can be further purified by vacuum distillation or column chromatography to achieve high purity.

Self-Validation: The identity and purity of the final product must be confirmed using standard analytical techniques, such as  $^1\text{H}$  NMR,  $^{19}\text{F}$  NMR,  $^{13}\text{C}$  NMR, and GC-MS, to ensure it meets the required specifications (>98%) for subsequent applications.[\[3\]](#)

## Safe Handling and Storage

Due to its hazardous properties, strict safety protocols must be followed when handling **4-Bromo-1,1-difluorocyclohexane**.[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[\[8\]](#) All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[\[8\]](#)[\[9\]](#)
- Handling: This compound is a combustible liquid.[\[3\]](#)[\[4\]](#) Keep it away from heat, sparks, open flames, and other sources of ignition.[\[3\]](#)[\[8\]](#) Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice.[\[9\]](#)[\[10\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[\[3\]](#) The recommended storage temperature is refrigerated (0-10°C).[\[3\]](#)
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[\[3\]](#)[\[8\]](#)

## Conclusion

**4-Bromo-1,1-difluorocyclohexane** is more than a simple halogenated hydrocarbon; it is a strategic enabling tool for modern medicinal chemistry. Its core value lies in providing access to the gem-difluorocyclohexane scaffold, a proven motif for enhancing the metabolic stability and overall pharmacokinetic profile of drug candidates. By understanding its properties, synthesis, and the scientific principles guiding its application, researchers can effectively leverage this building block to overcome key challenges in drug development and engineer more robust and effective therapeutics.

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